molecular formula C8H7ClO2 B1170673 2Hydroxy-5Chloroacetophenone CAS No. 1450-75-4

2Hydroxy-5Chloroacetophenone

Cat. No.: B1170673
CAS No.: 1450-75-4
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Description

2-Hydroxy-5-chloroacetophenone: is an organic compound with the molecular formula C8H7ClO2 It is a derivative of acetophenone, characterized by the presence of a hydroxyl group at the second position and a chlorine atom at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Hydroxy-5-chloroacetophenone can undergo oxidation reactions to form corresponding quinones.

    Reduction: It can be reduced to form 2-hydroxy-5-chloroethylbenzene.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like phosphorus tribromide or thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-hydroxy-5-chloroethylbenzene.

    Substitution: Formation of various substituted acetophenones depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-5-chloroacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-5-chloroacetophenone is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

1450-75-4

Molecular Formula

C8H7ClO2

Molecular Weight

0

Synonyms

5/'-chloro-2/'-hydroxyacetophenone,1-(5-chloro-2-hydroxy)ethanone

Origin of Product

United States

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